molecular formula C11H9F3INO2 B1419928 N-(2-Acetyl-4-iodo-6-methylphenyl)-2,2,2-trifluoroacetamide CAS No. 935292-71-0

N-(2-Acetyl-4-iodo-6-methylphenyl)-2,2,2-trifluoroacetamide

Cat. No. B1419928
M. Wt: 371.09 g/mol
InChI Key: OOZFPBKVWOWDSA-UHFFFAOYSA-N
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Description

N-(2-Acetyl-4-iodo-6-methylphenyl)-2,2,2-trifluoroacetamide, also known as 2-AIMT, is a fluorinated derivative of acetamide and a member of the acylate family. It is an important compound in the field of synthetic chemistry and has many applications in scientific research.

Scientific Research Applications

Electrophilic Fluorination

N-(2-Acetyl-4-iodo-6-methylphenyl)-2,2,2-trifluoroacetamide has potential applications in electrophilic fluorination. Research has shown the effectiveness of similar trifluoroacetamide compounds in fluorinating various organic substrates under mild conditions (Banks, Besheesh, & Tsiliopoulos, 1996).

Oxidative Iodoamidation

This chemical compound is likely useful in the oxidative iodoamidation of alkenes and dienes. Studies on related trifluoroacetamides have demonstrated their capability to produce iodoamidation products, showcasing their potential in synthetic organic chemistry (Shainyan, Moskalik, Astakhova, Sterkhova, & Ushakov, 2015).

Trifluoroacetylation of Functional Groups

Trifluoroacetamide derivatives, including N-(2-Acetyl-4-iodo-6-methylphenyl)-2,2,2-trifluoroacetamide, have been used for trifluoroacetylation of amine, hydroxyl, and thiol groups. This process is valuable in producing neutral trifluoroacetamides, which are useful in various chemical analyses and syntheses (Donike, 1973).

Antibacterial Agent Synthesis

Compounds structurally similar to N-(2-Acetyl-4-iodo-6-methylphenyl)-2,2,2-trifluoroacetamide have been evaluated as potential antibacterial agents. These include fluorine-substituted amino-1,2,4-triazines, indicating a possible avenue for exploring the antibacterial properties of this compound (Alharbi & Alshammari, 2019).

Radiosynthesis Applications

Related trifluoroacetamide derivatives have been used in the radiosynthesis of herbicides and safeners, suggesting potential applications in the study of their metabolism and action mechanisms (Latli & Casida, 1995).

Cyclopalladation Studies

Research on anilines similar to N-(2-Acetyl-4-iodo-6-methylphenyl)-2,2,2-trifluoroacetamide has contributed to the understanding of cyclopalladation processes, which are essential in the field of organometallic chemistry (Mossi, Klaus, & Rys, 1992).

properties

IUPAC Name

N-(2-acetyl-4-iodo-6-methylphenyl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3INO2/c1-5-3-7(15)4-8(6(2)17)9(5)16-10(18)11(12,13)14/h3-4H,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZFPBKVWOWDSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C(F)(F)F)C(=O)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Acetyl-4-iodo-6-methylphenyl)-2,2,2-trifluoroacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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